5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(4-Acetylpiperazin-1-yl)-2-[(1E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of piperazine, oxazole, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-acetylpiperazin-1-yl)-2-[(1E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine.
Synthesis of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The final step involves coupling the piperazine derivative with the oxazole ring and the methoxyphenyl group under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Acetylpiperazin-1-yl)-2-[(1E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(4-Acetylpiperazin-1-yl)-2-[(1E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It is explored for use in the development of new materials with specific properties.
Biological Research: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(4-acetylpiperazin-1-yl)-2-[(1E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Acetylpiperazin-1-yl)pentanoic acid
- (4-Acetylpiperazin-1-yl)acetonitrile
- (4-Acetylpiperazin-1-yl)acetic acid
Uniqueness
5-(4-Acetylpiperazin-1-yl)-2-[(1E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20N4O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H20N4O3/c1-14(24)22-8-10-23(11-9-22)19-17(13-20)21-18(26-19)7-6-15-4-3-5-16(12-15)25-2/h3-7,12H,8-11H2,1-2H3/b7-6+ |
InChI Key |
KGNPETBXIFBQGU-VOTSOKGWSA-N |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=C(N=C(O2)/C=C/C3=CC(=CC=C3)OC)C#N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(N=C(O2)C=CC3=CC(=CC=C3)OC)C#N |
Origin of Product |
United States |
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